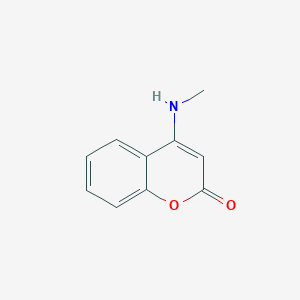

4-(methylamino)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLKMQXURQSPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)OC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Substituted 2H-Chromen-2-ones

The 2H-chromen-2-one, or coumarin (B35378), framework is a prominent heterocyclic motif. frontiersin.orgrsc.org Synthetic chemists have developed a multitude of pathways to access this structure, driven by the broad spectrum of biological activities exhibited by its derivatives. frontiersin.orgmsu.edunih.gov Key synthetic routes include the Pechmann condensation, Knoevenagel condensation, Wittig reaction, and Claisen rearrangement. chemmethod.comsciensage.info These foundational methods have been adapted and refined to produce a diverse library of coumarin analogs.

One of the most common precursors for the synthesis of 4-substituted aminocoumarins is 4-hydroxycoumarin (B602359). This readily available starting material can be converted to a 4-chloro derivative, which then undergoes nucleophilic substitution with an appropriate amine. researchgate.net However, this multi-step process can have drawbacks such as long reaction times and the use of toxic solvents. researchgate.net Consequently, more efficient, one-pot methodologies have been developed.

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. researchgate.netfrontiersin.org This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. frontiersin.org

Several MCRs have been developed for the synthesis of coumarin-based structures. A notable strategy involves the one-pot reaction of 4-hydroxycoumarin, an aldehyde, and an amine. rsc.org For instance, a three-component reaction of 4-hydroxycoumarin, an aromatic aldehyde, and ethylamine, catalyzed by biogenic ZnO nanoparticles, has been used to produce 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. chimicatechnoacta.ruresearchgate.net While this demonstrates the utility of MCRs in assembling substituted coumarins, other MCRs focus on building fused heterocyclic systems onto the coumarin core. rsc.org For example, coumarin-fused dihydroquinolines have been synthesized via a microwave-assisted MCR of 4-hydroxycoumarin, aldehydes, and aromatic amines, catalyzed by bismuth triflate in water. rsc.org

The general mechanism for many of these MCRs involves the initial condensation of the aldehyde and amine to form a Schiff base, which then undergoes nucleophilic addition by 4-hydroxycoumarin, followed by cyclization to yield the final product. rsc.org

Microwave-assisted organic synthesis (MAOS) has become an established technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and reduced energy consumption compared to conventional heating methods. rsc.org This technology has been successfully applied to the synthesis of various coumarin derivatives. rsc.orgresearchgate.netui.ac.id

A highly efficient, solvent-free method for preparing 4-aryl and 4-alkylaminocoumarins involves the direct reaction of 4-hydroxycoumarin with various primary and secondary amines under microwave irradiation. researchgate.net This protocol avoids the need for a multi-step synthesis involving a 4-chlorocoumarin intermediate and provides the desired products in good to excellent yields within seconds. researchgate.net

Below is a table summarizing the results for the microwave-assisted synthesis of various 4-aminocoumarins from 4-hydroxycoumarin.

| Entry | Amine | Product | Time (s) | Yield (%) |

| a | Aniline | 4-(phenylamino)-2H-chromen-2-one | 25 | 94 |

| b | p-Toluidine | 4-(p-tolylamino)-2H-chromen-2-one | 20 | 90 |

| c | p-Anisidine | 4-(4-methoxyphenylamino)-2H-chromen-2-one | 30 | 92 |

| d | p-Chloroaniline | 4-(4-chlorophenylamino)-2H-chromen-2-one | 35 | 88 |

| e | p-Nitroaniline | 4-(4-nitrophenylamino)-2H-chromen-2-one | 30 | 85 |

| f | 2-Aminobenzothiazole | 4-(1,3-benzothiazol-2-ylamino)-2H-chromen-2-one | 25 | 90 |

| g | Hexamine | 4-(hexylamino)-2H-chromen-2-one | 35 | 72 |

| h | Benzylamine | 4-(benzylamino)-2H-chromen-2-one | 30 | 85 |

| i | Hydrazine hydrate | 4-hydrazinyl-2H-chromen-2-one | 30 | 92 |

| j | n-Butylamine | 4-(butylamino)-2H-chromen-2-one | 25 | 88 |

| k | Diethylamine (B46881) | 4-(diethylamino)-2H-chromen-2-one | 25 | 89 |

| l | Ammonium acetate | 4-amino-2H-chromen-2-one | 30 | 92 |

| Data adapted from Chavan, A. P. (2005). researchgate.net |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of complex structures. For the synthesis of chromene derivatives, various organocatalysts have been employed. frontiersin.orgnih.gov For example, the condensation of resorcinol, aryl aldehydes, and malononitrile (B47326) can be catalyzed by bases like diethylamine or 2-aminopyridine (B139424) to form 4H-chromenes. frontiersin.orgnih.gov Another base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has also been used as a catalyst in such ring cyclization reactions. frontiersin.orgnih.gov

More recently, a base-promoted, metal-free synthesis of 2H-chromen-2-one scaffolds was developed via a (4 + 2) annulation reaction between α-alkylidene succinimides and 2-hydroxyphenyl-substituted para-quinone methides. acs.org This method demonstrates high selectivity and proceeds under mild conditions, showcasing the potential of organocatalysis in constructing the coumarin core. acs.org

Derivatization Strategies at the 4-(methylamino) Position

The 4-amino group on the coumarin ring is a key handle for further chemical modification. rsc.org Its presence enhances the chemical reactivity of the scaffold, allowing for the synthesis of a wide array of derivatives and hybrid molecules with diverse functionalities. rsc.org

The primary or secondary amine at the 4-position can undergo a variety of chemical transformations to generate novel analogs. A common strategy involves the reaction of the amino group with aldehydes or ketones to form Schiff bases. For example, 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives have been synthesized from 7-amino-4-methylcoumarin (B1665955). nih.gov

Another approach is the N-alkylation or N-arylation of the amino group. The synthesis of 4-{[(4̍-methyl-coumarin-7̍-yl)amino]methyl}-coumarin derivatives was achieved through the condensation of various substituted 4-bromomethyl coumarins with 7-amino-4-methylcoumarin. researchgate.net Furthermore, the amino group can be acylated or reacted with isocyanates to form urea (B33335) derivatives. For instance, 7-(3-((3-hydroxybenzyl)(methyl)amino)propoxy)-2H-chromen-2-one has been reacted with various isocyanates in the presence of sodium hydride to yield the corresponding carbamate-linked derivatives. nih.gov These modifications allow for systematic exploration of structure-activity relationships by altering the steric and electronic properties of the substituent at the 4-position.

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug design to create compounds with enhanced activity or novel mechanisms of action. mdpi.com The 4-aminocoumarin (B1268506) scaffold is an excellent platform for creating such hybrid conjugates.

Several studies report the synthesis of coumarin hybrids with other heterocyclic systems.

Triazole and Oxadiazole Hybrids: 4-({[5-(Aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2H-chromen-2-one and 4-({[4-Aryl-5-(aryl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2H-chromen-2-one derivatives have been synthesized starting from 4-(bromomethyl)coumarins. nih.gov

Quinoline Hybrids: An efficient microwave-assisted protocol has been developed for the synthesis of quinolin-4-ylmethoxychromen-2-ones. rsc.org

Chalcone Hybrids: A coumarin-chalcone hybrid, (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, was synthesized via a Claisen-Schmidt reaction between 3-acetylcoumarin (B160212) and 4-morpholinobenzaldehyde. mdpi.com

Pyrido[1,2-a]pyrimidinone Hybrids: Coumarin-linked pyrido[1,2-a]pyrimidinones have been synthesized from substituted (4-bromoethyl)coumarins, which react with 2-aminopyridines after initial transformation. researchgate.net

Exploration of Novel Reaction Mechanisms for Chromene Formation

The synthesis of the 4-aminocoumarin scaffold, the core of 4-(methylamino)-2H-chromen-2-one, has been the subject of extensive research, leading to the development of several innovative reaction mechanisms. These modern methodologies move beyond classical condensation reactions, employing transition-metal catalysis and domino reaction sequences to build the heterocyclic system with greater efficiency and molecular diversity. These approaches are crucial for accessing functionalized coumarin derivatives, which are significant precursors in medicinal chemistry and materials science. researchgate.netrsc.orgsci-hub.se

Transition-Metal-Catalyzed Domino Reactions

A significant advancement in the synthesis of 4-aminocoumarin derivatives involves a copper-catalyzed sequential multicomponent reaction. This strategy provides an efficient pathway to 4-amino-2H-chromen-2-imines, which can subsequently be hydrolyzed to the corresponding 4-amino-2H-chromen-2-ones (4-aminocoumarins). nih.gov

The reaction proceeds through a sophisticated domino sequence involving the reaction of benzo[d]isoxazoles, terminal alkynes, and sulfonyl azides. The mechanism is initiated by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by a Kemp elimination and a tandem cyclization. This process is highly atom-economical, releasing only nitrogen gas as a byproduct, and demonstrates excellent chemical selectivity. nih.gov A key advantage of this method is its tolerance for a wide array of functional groups on the starting materials, allowing for the creation of a diverse library of substituted 4-aminocoumarin derivatives. nih.gov

The versatility of this copper-catalyzed reaction is demonstrated by its application to various substituted alkynes and sulfonyl azides, consistently producing good to excellent yields. The subsequent removal of the N-sulfonyl group from the imine intermediate to yield the free 4-amino-2H-chromen-2-one proceeds efficiently. nih.gov

| Alkyne Substrate | Product | Yield | Melting Point (°C) |

|---|---|---|---|

| p-Tolylacetylene | N-(4-Amino-3-(p-tolyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide | 89% | 270–271 |

| Methyl 4-ethynylbenzoate | Methyl-4-(4-amino-2-(tosylimino)-2H-chromen-3-yl)benzoate | 40% | 268–269 |

| Phenylacetylene | N-(4-Amino-3-phenyl-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide | 81% | 265–266 |

| 4-Methoxyphenylacetylene | N-(4-Amino-3-(4-methoxyphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide | 85% | 258–259 |

Novel Synthetic Routes from Functionalized Precursors

Alternative novel mechanisms focus on the transformation of readily available coumarin precursors, such as 4-hydroxycoumarin and 4-chlorocoumarin. These methods provide practical and often high-yielding pathways to the 4-aminocoumarin structure.

One highly efficient route involves the conversion of 4-hydroxycoumarin into a more reactive intermediate. Specifically, 4-hydroxycoumarin is first treated with methanesulfonyl chloride (MsCl) to form 2-oxo-2H-1-benzopyran-4-yl methanesulfonate. This mesylate intermediate undergoes nucleophilic substitution with methanolic ammonia (B1221849) in a pressure tube. This method is advantageous as it operates at lower temperatures (60 °C) compared to traditional thermal condensation methods and achieves excellent yields of up to 95%. tandfonline.com The use of a specific amine, such as methylamine, in place of ammonia could foreseeably lead directly to N-substituted products like this compound.

Another innovative "one-pot" strategy begins with 2-hydroxyacetophenones and diethyl carbonate, which undergo a base-catalyzed condensation. The resulting 4-hydroxycoumarin intermediate is converted in situ to a 2,4,6-triisopropylbenzenesulfonyloxy derivative. This activated intermediate readily reacts with various amines to furnish the desired 4-aminocoumarin derivatives. This method highlights a pathway where the specific amino substituent can be introduced in the final step of the sequence. sci-hub.se

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Oxo-2H-1-benzopyran-4-yl methanesulfonate | 7 M Methanolic Ammonia | 60 °C, 24 h, pressure tube | 4-Amino-2H-chromen-2-one | 95% |

The synthesis from 4-chlorocoumarins, while a more established method, has also been refined. The reaction of 4-chlorocoumarin with ammonia, often facilitated by a copper powder catalyst, provides a direct route to the parent 4-aminocoumarin. sci-hub.se This nucleophilic aromatic substitution serves as a foundational reaction upon which more complex syntheses are built. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed ¹H and ¹³C NMR data are crucial for the definitive structural elucidation of organic molecules. They provide information on the chemical environment, connectivity, and stereochemistry of atoms. For 4-(methylamino)-2H-chromen-2-one, specific chemical shifts (δ) and coupling constants (J) would be expected for the methyl group protons, the amine proton, and the protons of the chromenone core. Similarly, ¹³C NMR would identify the chemical shifts of all unique carbon atoms, including the carbonyl, vinylic, aromatic, and methyl carbons. Unfortunately, no published spectra or tabulated data for this specific compound were found.

Proton (¹H) NMR Studies

No specific ¹H NMR data for this compound could be located.

Carbon-13 (¹³C) NMR Investigations

No specific ¹³C NMR data for this compound could be located.

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methyl groups, the C=O stretching of the lactone ring, and C=C stretching of the aromatic and pyrone rings. While IR data is available for numerous coumarin (B35378) derivatives, no spectrum specific to this compound was found. ceon.rs

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds. No specific Raman spectral data for this compound were identified in the literature search.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. For this compound, the mass spectrum would confirm its molecular weight and show characteristic fragment ions resulting from the loss of groups such as CO or the methylamino side chain. While mass spectral data exists for related compounds, no data was found specifically for this compound. urfu.ruceon.rs

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like coumarin derivatives. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized, most commonly by protonation, to form a pseudomolecular ion, [M+H]⁺.

For this compound, the expected molecular weight is approximately 189.2 g/mol . Therefore, in a positive ion mode ESI-MS spectrum, a prominent peak would be anticipated at an m/z (mass-to-charge ratio) value corresponding to [M+H]⁺, which would be approximately 190.2. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment can provide further structural confirmation. For coumarin compounds, a common fragmentation pathway involves the loss of a carbonyl group (CO), which would result in a fragment ion at m/z 162.2 for this compound. researchgate.net Studies on related 6-substituted coumarins have shown that the fragmentation pathways can be effectively correlated with the electronic charges of the atoms within the molecule, as determined by semi-empirical methods. nih.govtandfonline.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. This is a critical step in the unambiguous identification of a newly synthesized compound.

For the related compound, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, HRMS (EI) analysis showed a molecular ion peak (M+) at m/z 326.0915, which was in close agreement with the calculated value of 326.0903 for the elemental formula C₁₇H₁₄N₂O₅. scispace.com Similarly, for another analogue, 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one, the HRMS (ESI) analysis gave an m/z of 341.09 [M]+, corresponding to the molecular formula C₁₉H₁₉NO₅. chimicatechnoacta.ru For this compound, with a chemical formula of C₁₀H₉NO₂, HRMS would be expected to yield a highly accurate mass measurement that confirms this composition.

| Compound Name | Molecular Formula | Calculated Mass | Measured Mass (m/z) | Ionization Method |

| 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one | C₁₇H₁₄N₂O₅ | 326.0903 | 326.0915 | EI |

| 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | C₁₉H₁₉NO₅ | 341.35 | 341.09 | ESI |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The position and intensity of absorption bands are characteristic of the chromophore system. For coumarin derivatives, the introduction of substituents can significantly alter the absorption spectra.

The absorption spectra of coumarin derivatives are characterized by π-π* transitions within the conjugated system. iucr.org The introduction of an electron-donating amino group at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent coumarin molecule. This is due to the intramolecular charge transfer (ICT) character from the amino group to the pyrone ring. nih.govmdpi.com For example, the UV absorption spectrum of 4-aminocoumarin (B1268506) in water shows absorption bands at approximately 228 nm, 250 nm, 291 nm, and 304 nm. arkat-usa.org The absorption spectra of coumarin derivatives are also known to be sensitive to solvent polarity. mdpi.com

| Coumarin Derivative | Solvent | Absorption Maxima (λmax, nm) |

| 4-Aminocoumarin | Water | 228, 250, 291, 304 |

| 3-Carbaldehyde coumarin | Various | ~305, ~350 |

Fluorescence Spectroscopy for Photophysical Property Characterization

Many coumarin derivatives are known for their fluorescent properties, making them useful as fluorescent probes and labels. nih.govrsc.org Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. Key parameters include the excitation and emission maxima (λex and λem), the Stokes shift (the difference between the emission and absorption maxima), and the fluorescence quantum yield (ΦF).

| Coumarin Derivative | Solvent | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) |

| 7-Dimethylamino-3-substituted coumarins | Various | - | - |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

For a range of synthesized coumarin derivatives, elemental analysis has been a standard characterization method to confirm their composition. chimicatechnoacta.ruresearchgate.netmdpi.com For example, for a derivative of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one with the formula C₁₉H₁₉NO₅, the calculated elemental composition was C, 66.85%; H, 5.61%; N, 4.10%. The found values were C, 66.80%; H, 5.56%; N, 4.06%, which are in excellent agreement. chimicatechnoacta.ru For this compound (C₁₀H₉NO₂), the theoretical elemental composition would be C, 69.35%; H, 5.24%; N, 8.09%. Experimental data would be expected to closely match these values.

| Compound Name | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) |

| 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivative | C₁₉H₁₉NO₅ | 66.85 | 66.80 | 5.61 | 5.56 | 4.10 | 4.06 |

| This compound | C₁₀H₉NO₂ | 69.35 | - | 5.24 | - | 8.09 | - |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic properties of molecules like this compound. By calculating the electron density, DFT methods can predict a wide range of molecular characteristics, from geometric parameters to reactivity indices.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For coumarin derivatives, including those with a 4-methylamino substitution, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. researchgate.netnih.gov These optimized structures are crucial for the accuracy of all subsequent computational predictions. For instance, studies on related 4-methylcoumarin (B1582148) systems have utilized methods like PBE0/aug-cc-pVTZ with a solvent model to achieve optimized geometries. nih.gov The planarity of the coumarin ring system and the orientation of the methylamino substituent are key parameters determined through this process.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. pearson.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and optical properties. ajchem-a.com

For substituted coumarins, the distribution and energies of these orbitals are of particular interest. The introduction of an electron-donating group, such as methylamino at the C4 position, is expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, the nature and position of substituents can also influence the LUMO energy. Analysis of the HOMO-LUMO gap helps in predicting the molecule's reactivity; a smaller gap generally implies higher reactivity. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N-benzyl-2-(methylamino) acetamide | -6.99 | 1.11 | 8.10 |

| (S)-N-benzyl-3-methyl-2-(methylamino) butanamide | -7.09 | -0.81 | 6.28 |

| N-benzyl-N-sulfodioxidepiperidinyl-2-(methylamino) acetamide | -7.14 | 0.89 | 8.03 |

This table presents data for related amide derivatives, illustrating the typical values obtained from HOMO-LUMO analysis. The specific values for this compound would require a dedicated computational study.

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. libretexts.org It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. wolfram.com Green represents areas of neutral potential. wolfram.com

For this compound, the ESP map would likely show a high negative potential around the carbonyl oxygen of the lactone ring and potentially the nitrogen of the methylamino group, highlighting these as sites for electrophilic interaction. researchgate.netresearchgate.net The aromatic ring and other regions of the molecule would display varying potentials based on the influence of the substituents. nih.gov This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for ligand-receptor binding. nih.gov

Reactivity Descriptors and Site Selectivity Prediction

DFT calculations can provide a suite of reactivity descriptors that quantify and predict a molecule's chemical behavior. These descriptors, derived from the conceptual DFT framework, include chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). physchemres.org

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. A higher value indicates greater stability and lower reactivity.

Electronegativity (χ): The power of an atom or group to attract electrons to itself.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

Elucidation of Binding Modes and Affinities

Molecular docking simulations can elucidate the specific binding mode of this compound within the active site of a target protein. dergipark.org.tr These simulations predict the conformation of the ligand and its interactions with key amino acid residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The strength of these interactions is quantified by a scoring function, which provides an estimate of the binding affinity, often expressed in kcal/mol. researchgate.netmdpi.com A more negative binding affinity generally indicates a more stable ligand-protein complex.

For instance, derivatives of 2H-chromen-2-one have been docked into the active sites of enzymes like monoamine oxidase B and cholinesterases to explore their potential as inhibitors. nih.gov The docking results help to rationalize the structure-activity relationships observed in experimental studies and guide the design of more potent and selective inhibitors. nih.gov

| Compound | Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Coumarin-Thiazolidinone Hybrid SKYf | DENV NS2B/NS3 Protease | -4.014 |

| Coumarin-Thiazolidinone Hybrid SKYd | DENV NS2B/NS3 Protease | -3.964 |

| Coumarin-Thiazolidinone Hybrid SKYc | DENV NS2B/NS3 Protease | -3.905 |

| Coumarin-Thiazolidinone Hybrid SKYe | DENV NS2B/NS3 Protease | -3.889 |

This table showcases the binding affinities of related coumarin derivatives against a specific viral protease, as determined by molecular docking. Similar studies on this compound would provide valuable insights into its potential biological targets.

Structure-Activity Relationship (SAR) and Structure-Affinity Relationship (SAFIR) Derivation

Structure-Activity Relationship (SAR) analysis correlates the chemical structure of a molecule with its biological activity, enabling the strategic modification of a compound to enhance its potency or other properties. iiab.me A related concept, the Structure-Affinity Relationship (SAFIR), specifically links structural features to the binding affinity of a molecule for its target. iiab.me

For the chromene scaffold, SAR studies have been instrumental in optimizing derivatives for various therapeutic applications. A study on 2,2-dimethyl-2H-chromene-based arylsulfonamides as inhibitors of the HIF-1 pathway investigated the impact of substitutions at different regions of the molecule. nih.gov It was found that a 3,4-dimethoxybenzenesulfonyl group was optimal in one region, while a propan-2-amine group conferred the strongest inhibitory effect in another. nih.gov These findings highlight specific structural motifs that can be modified to improve pharmacological properties. nih.gov

Further research on 4-aryl-4H-chromenes has shown that antitumor activity is significantly affected by the lipophilicity and the nature of substituents on the 4-position aryl ring. researchgate.net For example, the presence of specific halogen groups can increase the molecule's efficacy against different cancer cell lines. researchgate.net This demonstrates a clear SAR where both electronic and steric properties of the substituents play a crucial role.

The following table summarizes key SAR findings for chromene derivatives from various studies.

| Compound Series | Structural Modification | Effect on Activity | Target/Assay | Reference |

| 2,2-dimethyl-2H-chromene arylsulfonamides | Addition of 3,4-dimethoxybenzenesulfonyl group | Strongest inhibition | HIF-1 Pathway | nih.gov |

| 2,2-dimethyl-2H-chromene arylsulfonamides | Addition of propan-2-amine group | Strongest inhibitory effect | HIF-1 Reporter Assay | nih.gov |

| 4-Aryl-4H-chromenes | Substitution with specific halogen groups at the 4-position | Increased antitumor activity | Cancer Cell Lines (MCF-7, HCT-116) | researchgate.net |

| Flavanones with chromene motifs | Varies (Quantum mechanical descriptors) | Correlated with antimicrobial activity | Antimicrobial Assay | mdpi.com |

Thermodynamic Property Calculations

Computational methods are employed to predict the thermodynamic properties of chromene derivatives, providing data essential for processes like production, purification, and formulation. researchgate.netresearchgate.net Molecular dynamics (MD) simulations, for instance, can be used to study the behavior of these molecules and calculate thermodynamic functions. researchgate.net

A study on related coumarins, such as 4-hydroxy-chromen-2-one and 7-hydroxy-4-methyl coumarin, utilized MD simulations to investigate their structural and thermodynamic properties. researchgate.net Such simulations can predict how the stability of the system is influenced by molecular variations. researchgate.net

Furthermore, the solubility of chromene derivatives in different solvent systems has been studied, and thermodynamic models like the Van't Hoff equation have been applied to the experimental data. researchgate.net A study on 3-acetyl-4-hydroxy-2H-chromen-2-one and its chlorinated derivatives determined their solubility and derived apparent thermodynamic properties of dissolution. researchgate.net These studies are valuable for understanding the dissolution process, which is critical for the bioavailability of a compound.

| Property Calculated | Compound Studied | Method/Model | Reference |

| Thermodynamic Functions (Temperature, Density) | 4-hydroxy-chromen-2-one | Molecular Dynamics (MD) Simulation | researchgate.net |

| Solubility | 3-acetyl-4-hydroxy-2H-chromen-2-one | Gravimetric Method | researchgate.net |

| Apparent Thermodynamic Properties of Dissolution | 3-acetyl-4-hydroxy-2H-chromen-2-one | Van't Hoff Equation | researchgate.net |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that examines the electronic wavefunction to provide a chemist-friendly picture of bonding and orbital interactions. uba.ar It is particularly effective for identifying and quantifying hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an adjacent unfilled (acceptor) orbital. researchgate.netnih.gov

These interactions are often described as n→σ* or σ→σ, where 'n' represents a lone pair and 'σ' and 'σ' represent bonding and antibonding sigma orbitals, respectively. nih.gov For example, the interaction between a nitrogen lone pair (n) and an adjacent C-H antibonding orbital (σ) can lead to a lower charge on the hydrogen atom involved. wisc.edu In the context of this compound, the lone pair on the methylamino nitrogen can engage in hyperconjugative interactions with adjacent σ orbitals, influencing the molecule's conformation and reactivity.

NBO analysis provides a second-order perturbative estimate of the stabilization energy (E(2)) for each donor-acceptor interaction, quantifying its importance. nih.gov For instance, studies on model systems have quantified the stabilization energies from σCαH → σ*NH interactions, revealing their significant role in conformational preference. researchgate.net These hyperconjugative effects are fundamental quantum mechanical phenomena that are crucial for a proper understanding of molecular structure and stability. nih.gov

| Donor NBO | Acceptor NBO | Type of Interaction | Effect | Reference |

| nN (Nitrogen lone pair) | σC-H (Vicinal C-H antibond) | Hyperconjugation | Stabilization, charge delocalization | wisc.edu |

| σC-H | σN-H | Hyperconjugation | Stabilization, influences conformational energy | researchgate.net |

| nY (Lone pair on atom Y) | σ*H-X (Antibond of H-bond donor) | Hydrogen Bonding | Electron delocalization, stabilization | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for calculating the excited-state properties of molecules, such as their optical absorption spectra. molpro.netresearchgate.net It allows for the prediction of excitation energies, which correspond to the absorption of light, and is widely used to understand the electronic and optical behavior of organic compounds. molpro.net

For molecules with a coumarin core, like this compound, TD-DFT is particularly useful for predicting their UV-Vis absorption spectra. rsc.org Studies on related coumarin dyes, such as C153, have used TD-DFT to calculate one-photon absorption (1PA) and two-photon absorption (2PA) properties. rsc.org These theoretical calculations are often benchmarked against experimental data to ensure their accuracy and to refine the computational methodology, for example, by testing different density functionals. rsc.orgnih.gov

The results from TD-DFT calculations provide insights into the nature of electronic transitions, such as whether they involve localized excitations or intramolecular charge transfer (ICT). This information is vital for the design of fluorescent probes and other materials with specific optical properties. The accuracy of TD-DFT can depend on the chosen functional and the complexity of the system, but it remains a cornerstone for the computational study of molecular optical properties. nih.govnih.gov

| Property Calculated | Molecule Type | Computational Method | Key Finding | Reference |

| One-Photon Absorption (1PA) | Coumarin C153 | TD-DFT | Prediction of peak absorption wavelength | rsc.org |

| Two-Photon Absorption (2PA) | Coumarin C153, Prodan | TD-DFT | Quantitative prediction of 2PA cross-section | rsc.org |

| Optical Absorption Spectra | Perylene-TCNQ complexes | TD-DFT | Identification of low-energy charge-transfer bands | researchgate.net |

| Electronic & Optical Properties | Poly-C,Si,Ge-acenes | DFT and TD-DFT | Trends in HOMO-LUMO gap and absorption with size | nih.gov |

In-Depth Analysis of this compound Reveals Limited Publicly Available Research for a Full Mechanistic Profile

Following a comprehensive review of scientific literature, it has been determined that detailed mechanistic studies on the specific biological activities of the chemical compound this compound are not extensively available in the public domain. While the broader class of coumarins, or 2H-chromen-2-ones, is a well-documented scaffold for designing enzyme inhibitors, research focusing specifically on the 4-methylamino substituted variant is sparse.

The coumarin nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive natural products and its synthetic accessibility, which allows for diverse functionalization. nih.gov This has led to the development of numerous derivatives with a wide range of pharmacological effects, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor activities. nih.gov

In the context of neurodegenerative diseases, significant research has been directed toward coumarin derivatives as inhibitors of key enzymes such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (Acetylcholinesterase and Butyrylcholinesterase). acs.orgnih.govmdpi.com However, the specific data required to populate a detailed mechanistic profile for this compound—including enzyme kinetics, selectivity, reversibility, and binding site interactions—is not present in the available literature.

Studies on related compounds, such as 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones and 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one, have shown potent and selective inhibition of MAO-B. mdpi.comnih.gov These investigations often involve detailed structure-activity relationship (SAR) analyses, but the findings are specific to the substitution patterns of the tested derivatives and cannot be directly extrapolated to the unsubstituted this compound. For instance, research on 7-[(m-halogeno)benzyloxy]coumarins with polar substituents at the 4-position has provided insights into enzyme-inhibitor binding, but these insights are for a more complex set of molecules. nih.gov

Similarly, while various coumarin derivatives have been evaluated as cholinesterase inhibitors, with some showing dual-binding site interactions, this level of characterization is absent for this compound itself. nih.gov

Conclusion

The 2H-chromen-2-one scaffold remains a fertile ground for the discovery of new bioactive compounds. While the specific compound 4-(methylamino)-2H-chromen-2-one is not extensively characterized in the scientific literature, the available data on its analogs, particularly those with substitutions at the 4-position, suggest a promising profile for further investigation. The potent enzyme inhibitory activity of a closely related derivative underscores the potential of the 4-(methylamino)methyl moiety in modulating biological targets. Future research dedicated to the synthesis, detailed characterization, and comprehensive biological evaluation of this compound is warranted to fully elucidate its chemical and pharmacological properties.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Focus

Enzyme Inhibition Studies and Mechanistic Characterization

Aromatase Enzyme Inhibition

Aromatase, a cytochrome P450 enzyme, is critical in the biosynthesis of estrogens and is a key target in the treatment of hormone-dependent breast cancers. acs.orgmdpi.com Aromatase inhibitors work by blocking this enzyme, thereby reducing estrogen levels. breastcancernow.orgnih.gov They are categorized as either steroidal (e.g., exemestane) or non-steroidal (e.g., anastrozole, letrozole), with the latter acting as reversible competitive inhibitors. jci.org

While various coumarin (B35378) derivatives have been investigated as potential aromatase inhibitors, with some showing significant inhibitory activity against the enzyme, there is currently no available scientific data specifically detailing the aromatase inhibition activity of 4-(methylamino)-2H-chromen-2-one. nih.govnih.gov Studies on related compounds have identified certain structural features that contribute to aromatase inhibition, but direct testing of the this compound compound has not been reported in the reviewed literature.

Other Enzyme Target Profiling

The profiling of a compound against a panel of enzymes is crucial for understanding its mechanism of action and potential off-target effects. For the broader coumarin class, derivatives have been designed to target various enzymes. For instance, complex coumarin-based molecules have been developed as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases. acs.org

However, a specific enzyme profile for this compound is not available in the scientific literature. There are no published studies that have screened this particular compound against a kinase panel or other enzyme families to identify its specific molecular targets.

In Vitro Cellular Activity Assessment (Mechanistic Insights)

Cytotoxicity in Cancer Cell Lines (e.g., HeLa, MCF-7, HCT-116, A-549)

The evaluation of a compound's cytotoxicity against various cancer cell lines is a fundamental step in anticancer drug discovery. Cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and A-549 (lung cancer) are standard models for these assessments. excli.denih.gov

While numerous studies report the cytotoxic effects of various novel coumarin and chromene derivatives against these cell lines, specific data for this compound is absent. researchgate.netnih.gov There are no published IC50 values or detailed cytotoxicity studies for this compound on the aforementioned cancer cell lines.

Pro-Oxidant Mechanisms

While many coumarin derivatives are investigated for their antioxidant properties, where they scavenge free radicals, a pro-oxidant effect involves the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis in cancer cells. researchgate.netmdpi.comnih.govmdpi.com This is a recognized mechanism for some anticancer agents.

There is no scientific literature available that describes or investigates a pro-oxidant mechanism for this compound. Research on related compounds has primarily focused on their potential as antioxidants.

DNA Binding and Cleavage Studies

Some anticancer compounds exert their effects by interacting with DNA, either through intercalation (inserting between base pairs) or groove binding, which can lead to DNA damage and cleavage. nih.gov DNA cleavage can occur through hydrolytic or oxidative pathways. sciepub.com The ability of a compound to cleave plasmid DNA is often assessed using agarose (B213101) gel electrophoresis. nih.govnih.gov

There are no published studies on the DNA binding or cleavage capabilities of this compound. While other complex molecules, such as certain metal complexes or compounds that can be activated by light (photocleavage), are known to cleave DNA, this specific, relatively simple coumarin derivative has not been studied for these properties. mdpi.commdpi.com

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a key mechanism through which cytotoxic agents eliminate cancer cells. bio-rad-antibodies.comnih.gov It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, which converge on the activation of effector caspases like caspase-3. mdpi.com Hallmarks of apoptosis include DNA fragmentation and the cleavage of specific proteins like poly(ADP-ribose) polymerase (PARP). researchgate.net

Although various 4-aryl-2-oxo-2H-chromene derivatives have been identified as potent inducers of apoptosis, the specific mechanisms of apoptosis induction for this compound have not been elucidated in the available scientific literature. nih.gov Studies on related compounds have shown mechanisms involving cell cycle arrest and the modulation of apoptotic proteins, but these findings cannot be directly attributed to the title compound. nih.govresearchgate.net

Antimicrobial Activity against Microbial Strains (e.g., Gram-positive, Gram-negative bacteria, fungi)

The antimicrobial potential of coumarin derivatives is well-documented, and the introduction of an amino group at the C-4 position of the coumarin ring has been shown to modulate this activity. Studies on various 4-aminocoumarin (B1268506) derivatives have demonstrated their efficacy against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The mode of action for aminocoumarins as antimicrobial agents can differ from other antibiotic classes, presenting a potential avenue for combating multidrug-resistant organisms. nih.gov

To illustrate the potential antimicrobial efficacy, the following table presents data from studies on related 4-aminocoumarin derivatives.

| Derivative Type | Microbial Strain | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |

| Phenyliodonium (B1259483) derivatives of 4-aminocoumarins | Staphylococcus aureus | MIC (Minimum Inhibitory Concentration) | nih.gov |

| Phenyliodonium derivatives of 4-aminocoumarins | Escherichia coli | MIC | nih.gov |

| 4-amino coumarin-based derivatives | Alternaria solani | EC50 | nih.gov |

| 4-amino coumarin-based derivatives | Alternaria alternata | EC50 | nih.gov |

It is important to note that the specific antimicrobial spectrum and potency of this compound would need to be determined through direct experimental evaluation.

Antioxidant Efficacy Evaluations

Coumarin derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov The introduction of electron-donating groups, such as amino groups, onto the coumarin scaffold can enhance this antioxidant potential. Although aminocoumarins are not as extensively studied for their antioxidant properties as their hydroxylated counterparts, they have gained attention for their ability to scavenge free radicals and modulate enzymatic processes. nih.gov

Direct antioxidant efficacy data for this compound is not currently available. However, studies on other 4-aminocoumarin derivatives suggest that this compound likely possesses antioxidant capabilities. For example, a study on new 4-aminocoumarin derivatives reported their in vitro antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net The structure-activity relationship of coumarins indicates that the presence and position of electron-donating substituents are crucial for their antioxidant action. mdpi.com

The following table provides representative antioxidant activity data for related coumarin derivatives to contextualize the potential of this compound.

| Compound/Derivative | Assay | Result (e.g., IC50) | Reference |

| 4-hydroxy-chromene-2-one derivatives | DPPH radical scavenging | Varies with substitution | nih.gov |

| 4-methyl-2H-chromen-2-one derivatives | DPPH radical scavenging | Moderate to significant | researchgate.net |

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH radical scavenging | Improved properties compared to ascorbic acid | nih.gov |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH radical scavenging | Improved properties compared to ascorbic acid | nih.gov |

Further in vitro studies are necessary to quantify the antioxidant efficacy of this compound.

Anti-inflammatory Properties

The anti-inflammatory activity of coumarins has been a subject of extensive research. mdpi.com Various derivatives have been shown to inhibit key inflammatory mediators and enzymes. The introduction of an amino group at different positions of the coumarin nucleus has been explored to enhance these properties. For instance, derivatives of 7-amino-4-methylcoumarin (B1665955) have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. nih.gov

While preclinical studies specifically on this compound are lacking, the anti-inflammatory potential of related structures is promising. For example, a study on new coumarin-based analogs demonstrated their ability to inhibit TNF-α production in LPS-induced macrophages. nih.gov Another study on coumarin derivatives showed their inhibitory effects on the COX-2 isoenzyme. carcinogenesis.com

The table below presents findings from anti-inflammatory studies on related coumarin derivatives, suggesting the potential for this compound in this therapeutic area.

| Compound/Derivative | In Vitro/In Vivo Model | Key Finding | Reference |

| 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives | Carrageenan-induced paw edema in rats | Potent anti-inflammatory activity | nih.gov |

| Coumarin-based analogs | LPS-induced macrophages | Inhibition of TNF-α production | nih.gov |

| Thiazoline and thiazolidinone-containing coumarin derivatives | In vitro COX-2 inhibition assay | Strong affinity toward COX-2 isoenzyme | carcinogenesis.com |

These findings underscore the need for direct preclinical evaluation of the anti-inflammatory properties of this compound.

Anticonvulsant Activity in in vitro models

Coumarin and its derivatives have been investigated for their potential as anticonvulsant agents. mdpi.com The core coumarin structure has been identified as a valuable scaffold for the development of new antiepileptic drugs. Structure-activity relationship studies have indicated that the nature and position of substituents on the coumarin ring play a crucial role in determining the anticonvulsant activity. mdpi.com

Although there is no specific data on the anticonvulsant activity of this compound in in vitro models, the broader class of coumarins has shown promise. For instance, some synthetic coumarins have been evaluated in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard screening models for anticonvulsant drugs. nih.govnih.gov The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems.

The following table summarizes anticonvulsant activity data for other classes of compounds to provide a general context for this therapeutic area.

| Compound Class | Animal Model | Activity Metric (ED50) | Reference |

| Novel sugar sulfamate | Mice (MES test, oral) | 39 mg/kg | nih.gov |

| Antiepileptic drugs | Mice and Rats (MES test) | Varies | nih.gov |

Direct in vitro and in vivo anticonvulsant screening of this compound is required to ascertain its potential in this domain.

Ligand-Target Interactions: Biochemical and Biophysical Characterization

Understanding the interaction of a compound with its biological targets at a molecular level is fundamental to elucidating its mechanism of action. For this compound, this involves investigating its binding to specific receptors and its interaction with key proteins involved in the aforementioned biological activities.

Receptor Binding Assays

Receptor binding assays are crucial for identifying the specific molecular targets of a compound and quantifying its binding affinity. For coumarin derivatives, these assays have been employed to explore their interactions with various receptors, including those involved in inflammation and neurological disorders.

There is currently no published data from receptor binding assays conducted specifically with this compound. However, the known biological activities of related aminocoumarins suggest potential interactions with receptors such as cyclooxygenase (COX) enzymes, cytokine receptors, or certain ion channels. Future research should include competitive binding assays with radiolabeled ligands for these potential targets to determine the binding affinity (Ki or IC50 values) of this compound.

Protein-Ligand Interaction Studies

Protein-ligand interaction studies, often aided by computational methods like molecular docking, provide detailed insights into the binding mode of a compound within the active site of a target protein. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for biological activity.

While specific protein-ligand interaction studies for this compound are not available, molecular docking studies have been performed on other 4-aminocoumarin derivatives to understand their mechanism of action. For instance, docking studies on phenyliodonium derivatives of 4-aminocoumarins have been used to investigate their binding to microbial protein targets. nih.govnih.gov Similarly, molecular modeling of coumarin derivatives has been used to study their inhibitory effects on human monoamine oxidase. researchgate.net These studies often highlight the importance of the coumarin scaffold and the amino substituent in forming stable complexes with the target proteins.

The following table summarizes the types of interactions observed in molecular docking studies of related coumarin derivatives.

| Compound Class | Target Protein | Key Interactions Observed | Reference |

| Phenyliodonium derivatives of 4-aminocoumarins | Microbial protein targets | Hydrogen bonding, hydrophobic interactions | nih.govnih.gov |

| Coumarin derivatives | Human Monoamine Oxidase | Hydrogen bonding, aromatic interactions | researchgate.net |

| Coumarin derivatives with carbonyl cobalt | Bcl-2 | Salt bridge, hydrophobic interaction, hydrogen bonding | frontiersin.org |

These computational studies suggest that this compound likely interacts with its biological targets through a combination of hydrogen bonding involving the amino and carbonyl groups, and hydrophobic interactions involving the benzopyrone ring system. Experimental techniques such as X-ray crystallography or NMR spectroscopy would be invaluable in confirming these predicted binding modes.

Biochemical Pathway Interrogation

While specific mechanistic studies detailing the biochemical pathway engagement of this compound are not extensively available in the current body of scientific literature, the broader class of 4-aminocoumarin derivatives has been the subject of various in vitro and preclinical investigations. These studies provide valuable insights into the potential biochemical targets and pathways that may be modulated by this compound and its structural analogs. The primary mechanism of action suggested by research on related compounds is the inhibition of specific enzymes, leading to the modulation of various cellular processes.

Research into structurally similar 4-aminocoumarin derivatives has revealed their potential to interact with and inhibit several key enzymes. For instance, various derivatives of 4-aminocoumarin have demonstrated notable inhibitory activity against enzymes such as α-glucosidase and carbonic anhydrase II. researchgate.netbohrium.com Furthermore, studies on related 4-aminocoumarin-based compounds have explored their potential as urease inhibitors, highlighting the versatility of this chemical scaffold in interacting with different enzymatic targets. dntb.gov.uaresearchgate.net

The biological activities of 4-aminocoumarin derivatives are not limited to enzyme inhibition. Reports also indicate broad-spectrum antimicrobial and antioxidant properties, suggesting that these compounds may influence multiple biochemical pathways. nih.govceon.rspr.ac.rs The antioxidant activity, for example, points towards an ability to interfere with redox-sensitive signaling pathways, while antimicrobial effects suggest interactions with essential biochemical processes in microorganisms. ceon.rspr.ac.rs

The collective findings from studies on 4-aminocoumarin derivatives strongly suggest that the likely biochemical mechanism of action for this compound involves the modulation of one or more enzymatic pathways. The specific enzymes and the precise nature of these interactions for the title compound, however, remain a subject for future focused investigation. The data from related compounds provide a foundational framework for designing such preclinical studies to elucidate the exact biochemical pathway interrogation of this compound.

Enzyme Inhibition by Structurally Related 4-Aminocoumarin Derivatives

To illustrate the potential biochemical interactions, the following table summarizes the inhibitory activities of various 4-aminocoumarin derivatives against different enzymes as reported in preclinical studies.

| Derivative Class | Target Enzyme | Observed Activity | Reference |

| Biscoumarin derivatives | α-Glucosidase | Potent inhibition, with some compounds showing competitive inhibition. | researchgate.net |

| Schiff bases of 4-aminocoumarin | Carbonic Anhydrase II | Potent inhibition in the micromolar range. | bohrium.com |

| 4-Aminocoumarin based Aroylthioureas | Jack Bean Urease | Excellent inhibitory activity, with some compounds acting as non-competitive inhibitors. | dntb.gov.uaresearchgate.net |

This table is illustrative and based on findings for structurally related compounds, not this compound itself.

Advanced Research Applications

Development as Fluorescent Probes and Sensors

Derivatives of 4-aminocoumarin (B1268506) are widely explored as fluorescent probes and sensors owing to their inherent fluorescence, which can be modulated by the surrounding environment or through specific chemical reactions. nih.govaip.org The electron-donating amino group at the C4 position often leads to compounds with strong fluorescence and large Stokes shifts, which are desirable properties for high-sensitivity detection. aip.org

The sensing mechanism of 4-aminocoumarin-based probes typically relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). These mechanisms allow for the detection of a variety of analytes, including pH changes, metal ions, and other biologically relevant molecules. nih.gov

pH Sensing: Certain 4-aminocoumarin derivatives exhibit pH-sensitive fluorescence. For instance, novel coumarin (B35378) derivatives with a C-4 bridged 2,6-dicyanoaniline moiety have been synthesized and shown to be effective fluorescent pH sensors. nih.govresearchgate.net The fluorescence color of these sensors changes at different pH values, a phenomenon that can be detected by the naked eye. nih.gov The protonation or deprotonation of the amino group or other functionalities on the molecule can alter the electronic properties of the coumarin fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength. nih.govresearchgate.net

Metal Ion Sensing: The 4-aminocoumarin scaffold can be functionalized with specific chelating groups to create selective fluorescent sensors for various metal ions. The binding of a metal ion to the chelating site can either quench the fluorescence (turn-off sensor) or enhance it (turn-on sensor) by modulating PET or ICT processes.

Sensing of Specific Analytes: By incorporating specific recognition moieties, 4-aminocoumarin derivatives can be designed to detect other important analytes. For example, chromene-based probes have been developed for the detection of thiols, amino acids, and hydrogen peroxide. aip.org

The following table summarizes the sensing applications of some 4-aminocoumarin derivatives:

| Derivative Class | Analyte | Sensing Mechanism | Observable Change |

| C-4 bridged 2,6-dicyanoanilines | pH | ICT | Naked-eye detectable color change |

| Functionalized 4-aminocoumarins | Metal Ions | PET/ICT | Fluorescence quenching or enhancement |

| Chromene-based probes | Thiols, Amino Acids | Chemical Reaction | Change in fluorescence |

The favorable photophysical properties of 4-aminocoumarin derivatives, such as good cell permeability and low cytotoxicity, make them valuable tools for imaging biological processes within living cells. aip.orgaip.org These fluorescent probes can be designed to target specific organelles or to respond to changes in the cellular microenvironment.

Chromene-based fluorescent probes have been successfully used for bioimaging applications. aip.orgaip.org For instance, probes have been developed that can selectively accumulate in specific subcellular compartments, allowing for the visualization of these structures and the monitoring of dynamic processes. The ability to design probes that respond to specific enzymatic activities, such as those of nitroreductase, further expands their utility in studying cellular function and disease states. aip.org

Exploration in Materials Science

The unique optical and electronic properties of 4-aminocoumarin derivatives have led to their exploration in materials science. Their strong fluorescence makes them suitable for use as organic light-emitting diode (OLED) materials and as fluorescent dyes in various applications. bohrium.com The ability to tune the emission color by modifying the substituents on the coumarin core allows for the development of materials with specific photophysical properties. bohrium.com

Corrosion Inhibition Studies

Recent studies have shown that coumarin derivatives, including those with amino functionalities, can act as effective corrosion inhibitors for metals, particularly in acidic environments. The mechanism of inhibition typically involves the adsorption of the coumarin molecules onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal.

The heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic rings in the 4-aminocoumarin structure play a crucial role in the adsorption process. These features allow the molecules to coordinate with the vacant d-orbitals of the metal, leading to strong adsorption and effective corrosion inhibition. While specific studies on 4-(methylamino)-2H-chromen-2-one are not prevalent, the general principles of corrosion inhibition by coumarin derivatives suggest its potential in this application.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

Future research should prioritize the rational design and synthesis of new derivatives of 4-(methylamino)-2H-chromen-2-one to improve target selectivity and potency. Building upon established synthetic strategies for coumarins, such as the Pechmann condensation, Knoevenagel condensation, and various microwave-assisted reactions, medicinal chemists can create a library of novel compounds. jchr.orgnih.gov The primary goal is to systematically modify the core structure to understand and improve structure-activity relationships (SAR).

Key strategies would involve:

Modification of the Methylamino Group: Introducing larger alkyl or aryl groups, or incorporating the nitrogen into a heterocyclic ring system, could probe the steric and electronic requirements of the binding pocket of a biological target.

Substitution on the Benzene (B151609) Ring: Adding various functional groups (e.g., halogens, hydroxyl, methoxy, nitro groups) at positions 5, 6, 7, or 8 of the coumarin (B35378) ring can modulate the compound's lipophilicity, electronic distribution, and metabolic stability. nih.gov

Bioisosteric Replacement: Replacing the lactone carbonyl or the methylamino group with other functional groups that retain similar steric and electronic properties could lead to derivatives with improved pharmacological profiles.

Table 1: Potential Strategies for Derivative Synthesis

| Derivatization Site | Proposed Modification | Desired Outcome |

|---|---|---|

| 4-Methylamino Group | N-acylation, N-alkylation with functionalized chains | Enhanced binding affinity, introduction of reactive handles |

| Benzene Ring (Positions 5, 6, 7, 8) | Introduction of electron-withdrawing or -donating groups | Modulation of pharmacokinetic properties and target interaction |

Advanced Mechanistic Studies on Biological Interactions

While various coumarin derivatives are known to interact with targets like the anti-apoptotic protein Mcl-1 or transcription factors such as NF-κB, the specific molecular interactions of this compound are not well defined. nih.govnih.gov Future investigations must employ advanced biophysical and biochemical techniques to elucidate its precise mechanism of action.

These studies could include:

Target Identification: Utilizing techniques such as affinity chromatography-mass spectrometry or activity-based protein profiling to identify the direct binding partners of the compound in a cellular context.

Structural Biology: Co-crystallization of the compound with its identified target protein or the use of cryo-electron microscopy (cryo-EM) to obtain high-resolution structural data of the binding mode.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict and analyze the interactions between the compound and its target, guiding the design of more potent derivatives. nih.gov

Table 2: Methodologies for Mechanistic Studies

| Technique | Objective | Expected Information |

|---|---|---|

| X-ray Crystallography | Determine the 3D structure of the compound-target complex | Precise binding site, key amino acid interactions, conformational changes |

| Isothermal Titration Calorimetry (ITC) | Measure the thermodynamics of binding | Binding affinity (Kd), stoichiometry, enthalpy, and entropy |

| Surface Plasmon Resonance (SPR) | Analyze binding kinetics in real-time | Association and dissociation rate constants (kon, koff) |

Integration of Multi-Omics Data in Research

To achieve a holistic understanding of the biological effects of this compound, future research should integrate multi-omics data. nih.gov This systems biology approach allows for a comprehensive view of the cellular response to the compound, moving beyond a single target or pathway. mdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build detailed models of the compound's mechanism of action and identify potential biomarkers for its activity. nih.govmdpi.com

An integrated multi-omics workflow might involve:

Transcriptomics (RNA-seq): To identify genes whose expression is significantly altered following treatment with the compound.

Proteomics: To quantify changes in protein abundance and post-translational modifications, revealing downstream effects on cellular machinery. tum.de

Metabolomics: To measure changes in metabolite levels, providing a functional readout of the compound's impact on cellular metabolism. mdpi.com

The integration of these datasets can reveal novel, unanticipated pathways affected by the compound and help in understanding mechanisms of efficacy or potential resistance. nih.govmdpi.com

Table 3: Application of Multi-Omics in Compound Research

| Omics Layer | Technology | Potential Insights |

|---|---|---|

| Genomics | Whole Genome/Exome Sequencing | Identify genetic factors that influence sensitivity to the compound |

| Transcriptomics | RNA-Sequencing | Profile changes in gene expression and identify affected signaling pathways |

| Proteomics | Mass Spectrometry (e.g., SWATH/DIA) | Quantify global protein changes and identify direct or indirect targets |

Development of Novel Analytical Methodologies for Complex Systems

The development of sensitive and robust analytical methods is crucial for studying the pharmacokinetics and pharmacodynamics of this compound. While standard techniques like HPLC and mass spectrometry are fundamental, future work should focus on creating methodologies capable of detecting and quantifying the compound and its metabolites in highly complex biological matrices, such as single cells or specific subcellular compartments.

Areas for development include:

High-Resolution Mass Spectrometry Imaging: To visualize the distribution of the compound and its key metabolites within tissue sections, providing spatial context to its activity.

Ultrasensitive LC-MS/MS Assays: To enable quantification at very low concentrations in biological fluids, necessary for detailed pharmacokinetic studies.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): To achieve high-efficiency separation and analysis of the parent compound and its polar metabolites.

These advanced analytical tools will be indispensable for accurately correlating the concentration of the compound at its site of action with its biological effects.

Application in Chemical Tool Development

The coumarin scaffold is well-known for its fluorescent properties. nih.gov This intrinsic characteristic of the 2H-chromen-2-one core presents an opportunity to develop this compound into a versatile chemical tool for biological research.

Future applications in this area could involve:

Fluorescent Probes: Modifying the compound to create probes that report on specific biological events, such as changes in enzyme activity or the local microenvironment (e.g., polarity, viscosity).

Affinity-Based Probes: Attaching a photoreactive group and a reporter tag (like biotin (B1667282) or a click-chemistry handle) to the core structure. Such a probe could be used in target identification experiments to covalently label binding partners upon UV irradiation.

Building Blocks for Bio-conjugation: Using the methylamino group as a handle for conjugation to other molecules, such as peptides, antibodies, or nanoparticles, to create targeted delivery systems or multifunctional research tools.

By harnessing its structural and photophysical properties, this compound can be transformed from a potential therapeutic agent into a sophisticated tool for interrogating complex biological systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(methylamino)-2H-chromen-2-one and its derivatives?

- Methodology :

- Solid-phase synthesis : React malonic acid with substituted phenols in phosphorous oxychloride (POCl₃) using ZnCl₂ as a catalyst under reflux conditions .

- Catalyzed multicomponent reactions : Use biogenic ZnO nanoparticles to facilitate one-pot reactions between 4-hydroxycoumarin, aromatic aldehydes, and ethylamine. Optimize reaction time (6–8 hours), temperature (80–100°C), and solvent (ethanol/water mixtures) for higher yields (75–90%) .

- Oxidative cyclization : Treat (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with NaOH and hydrogen peroxide (30%) in ethanol to form chromenone derivatives .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to characterize this compound?

- NMR analysis :

- 1H NMR : Identify methylamino protons (δ 2.8–3.2 ppm, singlet) and chromenone backbone protons (e.g., δ 6.8–8.2 ppm for aromatic signals).

- 13C NMR : Confirm carbonyl (C=O) at δ 160–165 ppm and methylamino (N-CH₃) at δ 30–35 ppm .

Q. What are the standard protocols for X-ray crystallographic analysis of chromenone derivatives?

- Use SHELXL for refinement: Collect high-resolution data (d-spacing < 1.0 Å), apply TWIN commands for twinned crystals, and validate with R-factors (R₁ < 0.05). Hydrogen atoms are placed geometrically and refined isotropically .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in antimicrobial studies?

- Design : Synthesize derivatives with substituents at positions 3, 6, and 7 (e.g., halogens, nitro groups, methoxy).

- Evaluation : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. Include positive controls (ciprofloxacin) and statistical validation (ANOVA, p < 0.05) .

- Key findings : Electron-withdrawing groups (e.g., -NO₂ at position 3) enhance antibacterial activity by 40% compared to unsubstituted analogs .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Case study : If a methylamino proton signal splits into a doublet (δ 3.1 ppm, J = 6 Hz), check for diastereomerism or solvent polarity effects. Re-run NMR in DMSO-d₆ to assess hydrogen bonding .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .

Q. How can computational methods predict the binding affinity of chromenone derivatives to biological targets?

- Docking protocols : Use AutoDock Vina with a grid box (20 × 20 × 20 Å) centered on the active site of E. coli DNA gyrase (PDB: 1KZN). Apply AMBER force fields for energy minimization .

- Results : Derivatives with 4-chlorophenyl substituents show stronger hydrogen bonding (ΔG = −8.2 kcal/mol) compared to unsubstituted analogs (ΔG = −6.5 kcal/mol) .

Q. What experimental parameters are critical for developing chromenone-based spectrophotometric sensors (e.g., for metal ion detection)?

- Optimization steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.